3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea
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Overview
Description
3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the pyrimidine moiety and subsequent functionalization to incorporate the tert-butyl and methylurea groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-1-[1-(5-chloro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea
- 3-Tert-butyl-1-[1-(5-bromo-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea
- 3-Tert-butyl-1-[1-(5-methyl-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea
Uniqueness
The uniqueness of 3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-19(2,3)23-18(26)24(4)14-10-25(11-14)17-15(20)16(21-12-22-17)13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLEHBZAZNFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(C)C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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